molecular formula C21H19N3O3 B11106346 N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B11106346
M. Wt: 361.4 g/mol
InChI Key: URTRZKCUAHXJQS-WSDLNYQXSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Step 1: Synthesis of the hydrazine derivative.

    Step 2: Condensation with the aldehyde or ketone to form the hydrazone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound is used in the development of novel materials with specific properties, such as fluorescence and conductivity.

    Analytical Chemistry: It serves as a reagent in various analytical techniques, including spectroscopy and chromatography.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
  • **N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-{2-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE lies in its specific structural features, which confer distinct biological and chemical properties

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C21H19N3O3/c1-13-7-8-14(2)18(11-13)23-20(26)21(27)24-22-12-17-16-6-4-3-5-15(16)9-10-19(17)25/h3-12,25H,1-2H3,(H,23,26)(H,24,27)/b22-12+

InChI Key

URTRZKCUAHXJQS-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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